molecular formula C18H11NO7 B15045024 [2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate

[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate

Cat. No.: B15045024
M. Wt: 353.3 g/mol
InChI Key: DHNJJMVWVXFVMJ-UHFFFAOYSA-N
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Description

[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a nitrophenyl group and a chromene core, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene core. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the chromene compound.

    Reduction: Amino derivatives of the chromene compound.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The chromene core can also interact with DNA and proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate
  • [2-(2-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate
  • [2-(3-aminophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate

Uniqueness

[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C18H11NO7

Molecular Weight

353.3 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate

InChI

InChI=1S/C18H11NO7/c20-15(11-5-3-6-13(8-11)19(23)24)10-25-17(21)14-9-12-4-1-2-7-16(12)26-18(14)22/h1-9H,10H2

InChI Key

DHNJJMVWVXFVMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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